(+)-圣托里纳醇

描述

Synthesis Analysis

Alcohols can be synthesized from a variety of methods, including the hydration of alkenes, reduction of aldehydes, ketones, carboxylic acids, and esters .Molecular Structure Analysis

The molecular structure of alcohols involves a hydroxyl (-OH) group attached to a carbon atom . Alcohols can be classified as primary, secondary, or tertiary, depending on how the carbon of the alkyl group is bonded to the hydroxyl group .Chemical Reactions Analysis

Alcohols undergo a variety of chemical reactions, including oxidation to produce aldehydes, ketones, and carboxylic acids . They can also undergo substitution reactions to form ethers and esters .Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is due to the formation of hydrogen bonds between water and alcohol molecules .科学研究应用

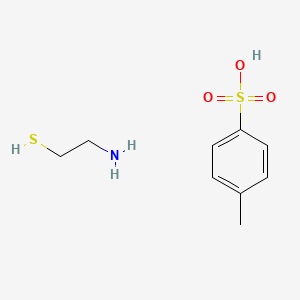

化学成分和潜在商业化:圣托里纳香柏的精油中含有(+)-圣托里纳醇,由于其独特的化学成分(包括青蒿酮、艾蒿醇和艾蒿醇等化合物),显示出商业化的前景(Derbesy, Touche, & Zola, 1989)。

抗菌特性:含有(+)-圣托里纳醇的艾蒿精油对革兰氏阳性菌和革兰氏阴性菌表现出抗菌活性(Yashphe, Segal, Breuer, & Erdreich-Naftali, 1979)。

抗真菌应用:含有(+)-圣托里纳醇的圣托里纳油对念珠菌病具有抑制作用,体外和体内均有效。它还与克霉唑一起对控制白色念珠菌表现出协同作用(Suresh, Sriram, Dhanaraj, Elango, & Chinnaswamy, 1997)。

传统用途和生物活性:含有(+)-圣托里纳醇的圣托里纳属在传统医学中用于抗菌、抗炎、解痉、消化和镇痛的活性。植物化学研究表明存在萜类、香豆素和黄酮类化合物(Tundis & Loizzo, 2018)。

抗氧化和清除自由基的潜力:含有(+)-圣托里纳醇的圣约翰草提取物在各种体外系统中表现出很强的抗氧化活性,表明具有潜在的治疗应用(Ardestani & Yazdanparast, 2007)。

精油中的抗菌活性:含有(+)-圣托里纳醇的利古里亚圣约翰草精油对链霉菌属表现出有希望的抗菌活性(Filippi, Lanfranchi, Prado, Baldovini, & Meierhenrich, 2006)。

缓蚀性能:圣托里纳香柏提取物是(+)-圣托里纳醇的来源,它抑制不锈钢在 NaCl 溶液中的腐蚀,表明在材料科学中的应用(Shabani‐Nooshabadi & Ghandchi, 2015)。

安全和危害

未来方向

Future research in the field of alcohol studies could focus on more nuanced conceptualization of alcohol’s negative reinforcing effects in the context of pain, broader use of clinically-relevant experimental pain induction modalities, and characterization of age, biological sex, gender, race, and ethnicity as moderators of pain/alcohol interactions .

属性

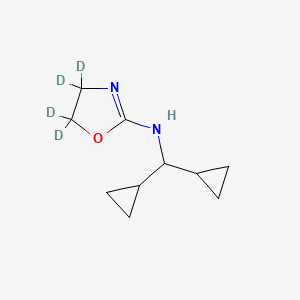

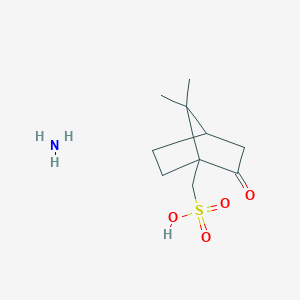

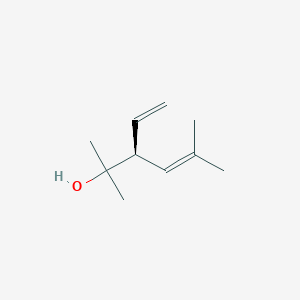

IUPAC Name |

(3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLVEFPXSKNBN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C=C)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H](C=C)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487451 | |

| Record name | (+)-Santolina alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Santolina alcohol | |

CAS RN |

35671-15-9 | |

| Record name | (+)-Santolina alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。